

"physical properties of 4-Chlorobutan-2-ol"

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Compound of Interest

Compound Name: 4-Chlorobutan-2-ol

Cat. No.: B1280204

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An In-depth Technical Guide to the Physical Properties of 4-Chlorobutan-2-ol

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Chlorobutan-2-ol** (CAS No: 2203-34-1).^{[1][2][3]} Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data, outlines relevant experimental protocols for the characterization of secondary alcohols, and presents logical workflows for its synthesis and analysis. **4-Chlorobutan-2-ol**, a chiral secondary alcohol, serves as a potentially valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its dual functional groups—a hydroxyl group and a chlorine atom.^[2]

Physicochemical and Computed Properties

Quantitative data for **4-Chlorobutan-2-ol** is sparse in publicly available literature. The following tables summarize the available computed data from reputable chemical databases, providing theoretical values for its key physical and molecular properties.

Table 1: General and Computed Physical Properties of **4-Chlorobutan-2-ol**

Property	Value	Source
Molecular Formula	C4H9ClO	PubChem[1][2][4][5]
Molecular Weight	108.57 g/mol	PubChem[1][2][4][5]
IUPAC Name	4-chlorobutan-2-ol	PubChem[1]
CAS Number	2203-34-1	PubChem[1]
Canonical SMILES	CC(CCCl)O	PubChem[1][2]
InChI Key	AKMIPCJUTXDZKR-UHFFFAOYSA-N	PubChem[1][2]
XLogP3-AA (Computed)	0.9	PubChem[1][4][5]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	108.0341926 Da	PubChem[1][4][5]
Topological Polar Surface Area	20.2 Å ²	PubChem[1][4][5]
Heavy Atom Count	6	PubChem
Complexity (Computed)	30.7	PubChem[1][4][5]

Note: Experimental values for boiling point, melting point, density, and refractive index are not readily available in the cited literature.[6]

Experimental Protocols for Property Determination

While specific experimental data for **4-Chlorobutan-2-ol** is limited, standard methodologies for determining the physical properties of secondary alcohols are well-established.[7][8] The following protocols are adapted from general procedures and are suitable for the characterization of this compound.

Determination of Boiling Point

Due to the thermal sensitivity of many organic compounds, distillation under reduced pressure is the preferred method for determining the boiling point.

- Apparatus: A short-path distillation apparatus equipped with a vacuum pump, a manometer, a cold trap, and a heating mantle with a magnetic stirrer.
- Procedure:
 - Place a sample of **4-Chlorobutan-2-ol** in the distillation flask along with a magnetic stir bar.
 - Assemble the distillation apparatus, ensuring all joints are properly sealed.
 - Slowly reduce the pressure in the system to the desired level (e.g., 15-20 mmHg) using the vacuum pump.
 - Begin heating the sample while stirring.
 - Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, along with the corresponding pressure. This is the boiling point at that specific pressure.

Determination of Density

- Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.
- Procedure:
 - Clean and dry the pycnometer and determine its mass.
 - Fill the pycnometer with distilled water and equilibrate it to a specific temperature (e.g., 20°C or 25°C) in a water bath. Determine the mass of the pycnometer filled with water.
 - Dry the pycnometer again and fill it with the **4-Chlorobutan-2-ol** sample. Equilibrate to the same temperature and determine its mass.

- Calculate the density using the formula: $\text{Density} = (\text{mass of sample}) / (\text{volume of pycnometer})$ where the volume can be determined from the mass and known density of water at that temperature.

Determination of Refractive Index

- Apparatus: An Abbe refractometer with a sodium lamp (D-line, 589 nm) and a constant temperature water bath.
- Procedure:
 - Calibrate the refractometer using a standard of known refractive index.
 - Place a few drops of the **4-Chlorobutan-2-ol** sample on the prism of the refractometer.
 - Circulate water from the constant temperature bath (typically 20°C) through the prisms.
 - Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
 - Read the refractive index directly from the instrument's scale.

Determination of Solubility

The solubility of an alcohol is influenced by the polarity of the hydroxyl group and the nonpolar nature of the carbon chain.^{[9][10][11]}

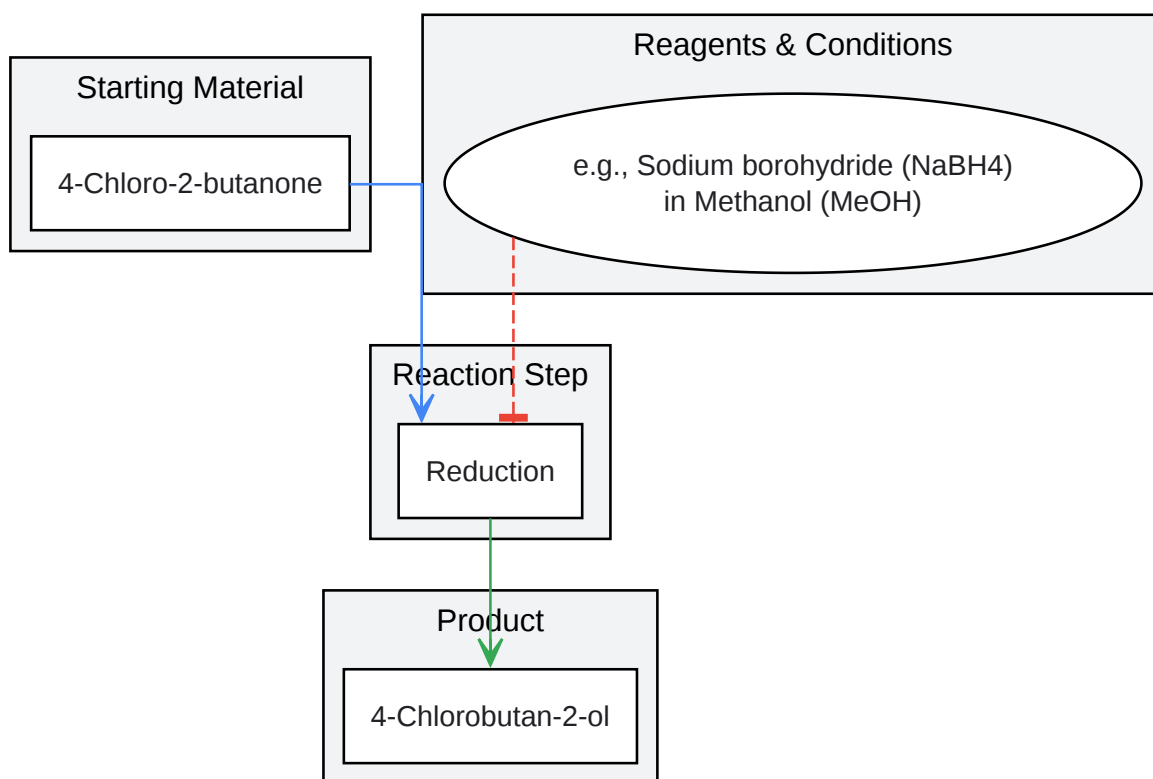
- Apparatus: A set of test tubes, a graduated pipette, and a vortex mixer.
- Procedure:
 - Place a measured volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, diethyl ether, dichloromethane) into a test tube.
 - Add a small, measured amount (e.g., 0.1 mL) of **4-Chlorobutan-2-ol** to the solvent.
 - Vigorously mix the contents for a set period (e.g., 1-2 minutes) using the vortex mixer.

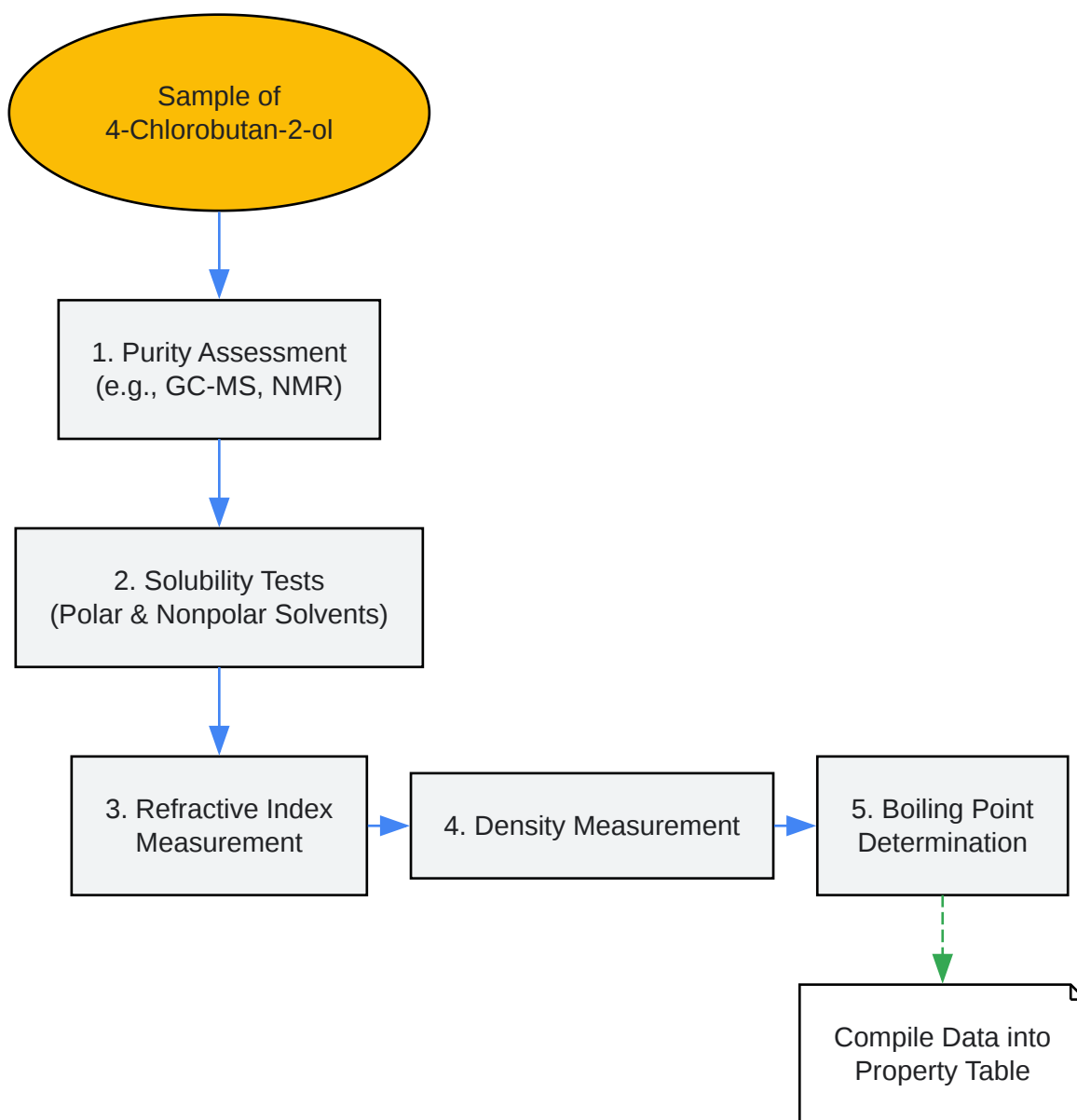
- Allow the mixture to stand and observe if a single homogeneous phase is formed or if distinct layers are present.
- Continue adding the solute in measured increments until it no longer dissolves to determine the approximate solubility. Classify the solubility as miscible, soluble, sparingly soluble, or insoluble.

Visualizing Workflows

Plausible Synthetic Pathway

A plausible method for the synthesis of **4-Chlorobutan-2-ol** is the reduction of 4-chloro-2-butanone. The following diagram illustrates this synthetic workflow.





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